![molecular formula C6H5N3 B1210150 5H-pyrrolo[3,2-d]pyrimidine CAS No. 272-50-4](/img/structure/B1210150.png)
5H-pyrrolo[3,2-d]pyrimidine
概述
描述
吡咯并嘧啶是一种杂环化合物,由一个稠合的吡咯环和嘧啶环体系组成吡咯并嘧啶衍生物存在于各种具有生物活性的分子中,包括抗生素、抗病毒剂和抗癌药物 .
作用机制
吡咯并嘧啶的作用机制涉及其与特定分子靶点和途径的相互作用。 例如,胸腺嘧啶核苷,一种吡咯并嘧啶类抗生素,通过干扰核酸代谢抑制微生物的生长 . 吡咯并嘧啶衍生物还可以抑制蛋白激酶,蛋白激酶在细胞信号通路中起着至关重要的作用 .
生化分析
Biochemical Properties
5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway . By inhibiting PNP, this compound can modulate the levels of purine nucleotides within cells, impacting cellular metabolism and proliferation. Additionally, this compound interacts with other biomolecules such as ribonucleoside diphosphate reductase and adenosine deaminase, further influencing nucleotide metabolism .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce cytotoxicity in certain cancer cell lines, such as human MOLT-4 T cells, by selectively inhibiting PNP . This selective cytotoxicity is attributed to the compound’s ability to disrupt nucleotide metabolism, leading to apoptosis in rapidly proliferating cells. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for targeted cancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PNP, inhibiting its enzymatic activity and preventing the conversion of inosine to hypoxanthine . This inhibition leads to an accumulation of inosine and a depletion of downstream purine nucleotides, disrupting cellular nucleotide pools and triggering apoptosis in susceptible cells. Additionally, this compound may interact with other enzymes and proteins involved in nucleotide metabolism, further amplifying its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, allowing for prolonged studies on its biochemical and cellular effects In vitro studies have shown that this compound can maintain its inhibitory activity over extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit PNP without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve significant biochemical and cellular effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. It interacts with enzymes such as serine hydroxymethyltransferase 2 (SHMT2) and glycinamide ribonucleotide formyltransferase, which are involved in the folate-dependent one-carbon metabolism pathway . By modulating these pathways, this compound can influence the synthesis of purine nucleotides and other essential metabolites, impacting cellular growth and proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via plasma membrane transporters and subsequently accumulates in the cytosol and mitochondria . The compound is also metabolized to polyglutamates, which can further enhance its inhibitory activity and cellular retention . These transport and distribution properties are critical for its effectiveness as a biochemical tool and potential therapeutic agent .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytosol and mitochondria, where it exerts its inhibitory effects on nucleotide metabolism . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its selectivity and potency . Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
准备方法
合成路线和反应条件: 吡咯并嘧啶可以通过几种方法合成,包括:
铜催化反应: 使用氯化铜和6-甲基吡啶甲酸作为催化体系,可以从5-溴嘧啶-4-胺和炔烃合成吡咯并嘧啶.
工业生产方法: 吡咯并嘧啶的工业生产通常涉及多步合成工艺,以确保高收率和纯度。 例如,4-氯吡咯并[2,3-d]嘧啶的合成涉及一个四步反应,使用氰基乙酸乙酯、硫脲、苛性醇、2-氯乙醛和醋酸钠作为原料 .
化学反应分析
反应类型: 吡咯并嘧啶会发生各种化学反应,包括:
氧化: 吡咯并嘧啶衍生物可以被氧化形成相应的氧代化合物。
还原: 还原反应可以将吡咯并嘧啶衍生物转化为其还原形式。
取代: 吡咯并嘧啶可以发生取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化: 次氯酸钠和TEMPO等试剂用于氧化反应.
取代: 取代反应通常涉及卤代酮或醛的使用.
科学研究应用
Anticancer Properties
5H-Pyrrolo[3,2-d]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that halogenated analogues of this compound exhibit significant antiproliferative activity across various cancer cell lines.
Case Studies and Findings
- A study demonstrated that halogenated pyrrolo[3,2-d]pyrimidines showed cytotoxic effects against L1210 leukemia cells with an effective concentration (EC50) range from 0.014 to 14.5 μM. Notably, modifications such as N5 alkyl substitutions resulted in decreased toxicity while maintaining efficacy, with maximum tolerated doses (MTD) increasing from 10 mg/kg to 40 mg/kg .
- Another investigation into the cellular pharmacodynamics of a novel pyrrolo[3,2-d]pyrimidine compound (AGF347) established its broad-spectrum antitumor efficacy against pancreatic cancer models. The study highlighted mechanisms involving mitochondrial accumulation and modulation of purine biosynthesis pathways .
Antiviral Applications
The compound has also been identified as a promising candidate for antiviral therapies. Pyrrolo[3,2-d]pyrimidine derivatives have been developed to target viral infections effectively.
Key Developments
- A patent outlines the synthesis and application of pyrrolo[3,2-d]pyrimidine derivatives for treating viral infections. These compounds were shown to inhibit viral replication through specific molecular interactions .
- The structural modifications of these compounds enhance their bioavailability and efficacy against various viral pathogens.
Cell Cycle Interference
- Studies indicate that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. For instance, compounds tested on MDA-MB-231 breast cancer cells demonstrated significant accumulation at the G2/M stage after treatment .
Reactive Oxygen Species Modulation
- The modulation of reactive oxygen species (ROS) levels is another critical mechanism observed in studies involving pyrrolo[3,2-d]pyrimidines. Increased ROS levels can lead to oxidative stress and subsequent cell death in cancerous cells .
Summary of Research Findings
相似化合物的比较
吡咯并嘧啶在结构上与其他杂环化合物相似,例如:
嘌呤: 吡咯并嘧啶和嘌呤都有稠合环体系,但吡咯并嘧啶在六元环的1位和3位缺少氮原子.
吡咯并[2,3-b]吡啶: 该化合物具有类似的稠合环体系,但在氮原子的位置不同.
独特性: 吡咯并嘧啶独特的结构使其能够与各种生物靶点相互作用,使其成为药物设计的通用支架 .
类似化合物的清单:
- 嘌呤
- 吡咯并[2,3-b]吡啶
- 三氮杂苊
吡咯并嘧啶的多样化学性质和生物活性使其成为科学研究和工业应用中的一种宝贵化合物。
生物活性
5H-Pyrrolo[3,2-d]pyrimidine is a compound that has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and pharmacokinetics, supported by data tables and relevant case studies.
Overview of this compound
This compound and its derivatives are structurally similar to purine nucleobases, which allows them to interact with biological systems effectively. The compound has been investigated for its ability to inhibit various cancer cell lines and has shown promise as a lead compound for developing new anticancer therapies.
Antiproliferative Activity
Recent studies have demonstrated that halogenated derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The effective concentration (EC50) values for these compounds range widely, indicating variable potency depending on structural modifications.
Compound | EC50 (μM) | Cancer Cell Line |
---|---|---|
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | 6.0 | L1210 leukemia |
N5-Alkylated derivative | 0.83 - 7.3 | Various cancer cell lines |
AGF347 | Not specified | Pancreatic cancer |
These results suggest that structural modifications can enhance the potency and reduce toxicity of these compounds. For instance, N5-alkyl substitutions have been shown to decrease toxicity while retaining antiproliferative efficacy .
The mechanisms by which 5H-pyrrolo[3,2-d]pyrimidines exert their biological effects include:
- DNA Alkylation : Many studies indicate that these compounds act as DNA alkylators or groove binders, disrupting normal DNA function and leading to cell death. For example, a study using the COMPARE algorithm showed strong correlations between the activity of pyrrolo[3,2-d]pyrimidines and known DNA alkylators .
- Cell Cycle Arrest : Research has indicated that certain derivatives induce cell cycle arrest at specific phases. For instance, treatment with an active derivative resulted in increased G1 phase cell populations while decreasing S and G2/M phase populations in HepG2 cells .
- Reactive Oxygen Species (ROS) Generation : Compounds like AGF347 have been shown to deplete glutathione levels and increase ROS production in cancer cells, contributing to their antitumor effects .
Pharmacokinetics
The pharmacokinetic profiles of these compounds are crucial for their therapeutic application. Studies have reported:
- Metabolism : Many pyrrolo[3,2-d]pyrimidines exhibit rapid metabolism. For instance, one active N5-substituted compound had a plasma half-life of approximately 32.7 minutes before converting into its parent analogue .
- Toxicity Profiles : The maximum tolerated doses (MTD) vary significantly among compounds. Halogenated derivatives showed MTDs between 5–10 mg/kg initially but increased to 40 mg/kg with N-substituted variants due to reduced toxicity .
Case Studies
Several case studies highlight the efficacy of pyrrolo[3,2-d]pyrimidine derivatives:
- Pancreatic Cancer : AGF347 was evaluated in models of pancreatic cancer and demonstrated broad-spectrum antitumor efficacy through mechanisms involving mitochondrial accumulation and suppression of key signaling pathways associated with tumor growth .
- Leukemia Models : In vitro studies on leukemia cell lines showed that certain pyrrolo[3,2-d]pyrimidines could significantly reduce cell viability compared to untreated controls, reinforcing their potential as therapeutic agents against hematological malignancies .
属性
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOPAZIWBAHVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346584 | |
Record name | 1,4,6-Triaza-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-50-4 | |
Record name | 1,4,6-Triaza-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-pyrrolo[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5H-pyrrolo[3,2-d]pyrimidine?
A1: While the core structure has the molecular formula C5H5N3 and a molecular weight of 107.11 g/mol, the actual values will vary depending on the specific substituents attached to the scaffold.
Q2: How is the structure of this compound confirmed?
A2: Several spectroscopic techniques are employed to characterize the structure, including ultraviolet (UV) spectroscopy and proton nuclear magnetic resonance (NMR) spectroscopy. [, ] Single-crystal X-ray analysis can provide definitive structural confirmation, as demonstrated for arabinonucleoside analogs. []
Q3: How do structural modifications impact the biological activity of this compound derivatives?
A3: Modifications to the core structure, particularly at the 2- and 4-positions, significantly influence the compound's activity, potency, and selectivity. [, , , ] For example, introducing specific substituents at the 5-position can enhance its activity as a VEGFR2 kinase inhibitor. []
Q4: Can you give an example of how specific substitutions affect activity?
A4: In the pursuit of purine nucleoside phosphorylase (PNP) inhibitors, a 9-(3-pyridylmethyl) substituent proved crucial for the activity of the 9-deazaguanine derivative, peldesine. []
Q5: What are the known biological targets of this compound derivatives?
A5: This scaffold exhibits diverse biological activities. Some derivatives function as TLR7 agonists [, ], while others demonstrate inhibitory activity against histone deacetylases (HDACs) [] and kinases like VEGFR2. []
Q6: How do these interactions translate to therapeutic potential?
A6: TLR7 agonists show promise in treating diseases like cancer and viral infections by modulating the immune response. [, ] HDAC inhibitors are being investigated for cancer treatment due to their ability to regulate gene expression. [] VEGFR2 inhibitors show potential as anticancer agents by blocking angiogenesis. []
Q7: What are the common synthetic routes to this compound derivatives?
A7: Various synthetic strategies have been developed, including: * Condensation of substituted pyrimidines with diethyl malonate or ethyl cyanoacetate. [] * Glycosylation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with different sugar moieties. [, , ] * Synthesis via pyrimido[5,4-c]pyridazines. [] * Reductive cyclization of 6-cyanomethyl-5-nitropyrimidines. [, ]
Q8: Are there any specific challenges associated with the synthesis?
A8: Yes, challenges can arise depending on the desired substitution pattern and the specific synthetic route employed. For example, in the synthesis of 9-(3-pyridylmethyl)-[2-14C]-9-deazaguanine, a significant challenge was minimizing the formation of an undesired byproduct. []
Q9: Can this compound act as a catalyst?
A9: Yes, a derivative, 4-azido-5H-pyrrolo[3,2-d]pyrimidine, has shown catalytic activity in the Glaser–Hay reaction, enabling the homocoupling of terminal alkynes. []
Q10: Have computational methods been used to study this compound derivatives?
A10: While the provided abstracts don't provide specific details, computational chemistry and modeling techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed in drug discovery to understand drug-target interactions and predict biological activity.
Q11: What is known about the stability of this compound derivatives?
A11: The stability can vary depending on the specific compound and environmental conditions. Research has explored various strategies to improve stability, including the formation of specific crystal forms. [, ]
Q12: Why are specific crystal forms important?
A12: Different crystal forms of a compound can exhibit distinct physicochemical properties, such as stability, solubility, and bioavailability, which are critical for drug development. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。